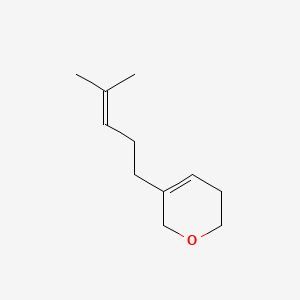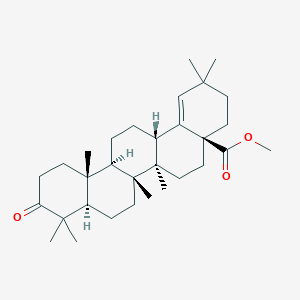![molecular formula C28H18 B13806586 6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
6-Styrylbenzo[a]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Styrylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H18 It is a derivative of benzo[a]pyrene, where a styryl group is attached to the sixth position of the benzo[a]pyrene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Styrylbenzo[a]pyrene typically involves the reaction of benzo[a]pyrene with a styrene derivative under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with benzo[a]pyrene to form the styryl derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Styrylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[a]pyrene quinones, while reduction can produce dihydrobenzo[a]pyrene derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-Styrylbenzo[a]pyrene involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can form adducts with DNA, primarily at guanosine positions, which can result in mutations and potentially lead to cancer . The molecular targets include cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]pyrene: A parent compound of 6-Styrylbenzo[a]pyrene, known for its carcinogenic properties.
3-Methylcholanthrene: Another PAH with similar carcinogenic effects.
Dibenzopyrenes: Compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to the presence of the styryl group, which alters its chemical reactivity and biological interactions compared to its parent compound, benzo[a]pyrene. This modification can influence its ability to form DNA adducts and its overall carcinogenic potential .
Propiedades
Fórmula molecular |
C28H18 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
6-(2-phenylethenyl)benzo[a]pyrene |
InChI |
InChI=1S/C28H18/c1-2-7-19(8-3-1)13-16-24-22-11-4-5-12-23(22)25-17-14-20-9-6-10-21-15-18-26(24)28(25)27(20)21/h1-18H |
Clave InChI |
FUSTYROFQLNAPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
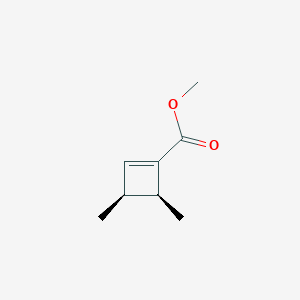
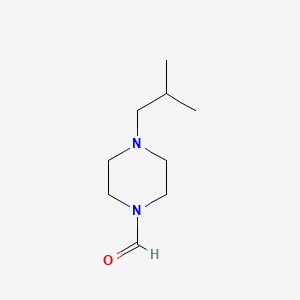
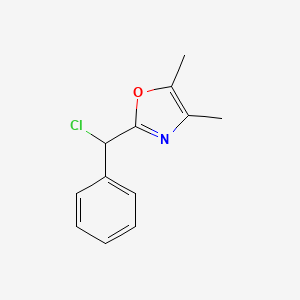
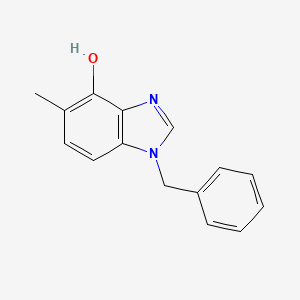
![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)
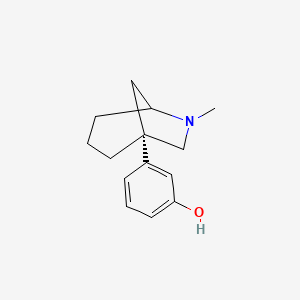
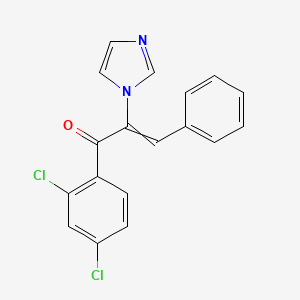
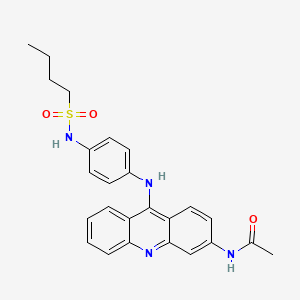
![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
